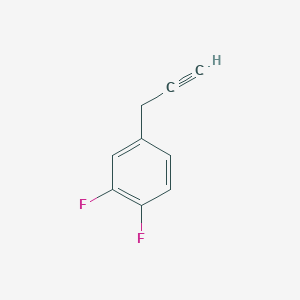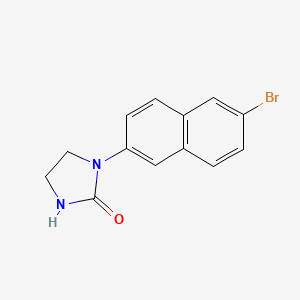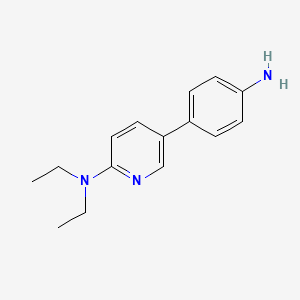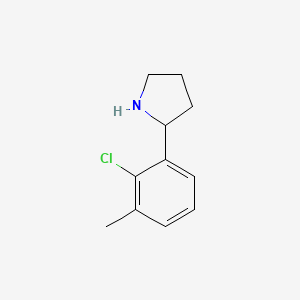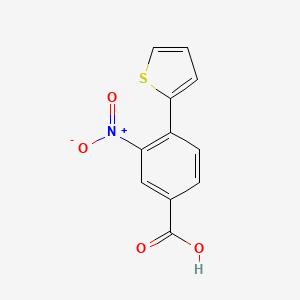
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate typically involves the esterification of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- with propanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of biological molecules. The ester group can undergo hydrolysis, releasing the active alcohol and propanoic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-: A similar compound without the propanoate group.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound with an acrylate group.
Uniqueness
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, propanoate is unique due to the presence of both the fluorinated heptanol and the propanoate ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87925-97-1 |
|---|---|
Formule moléculaire |
C10H10F12O3 |
Poids moléculaire |
406.16 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;propanoic acid |
InChI |
InChI=1S/C7H4F12O.C3H6O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-2-3(4)5/h2,20H,1H2;2H2,1H3,(H,4,5) |
Clé InChI |
NGTZFODVAYAWFO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

